6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the piperidinyl intermediate: This step involves the reaction of piperidine with 4-chlorobenzoyl chloride under basic conditions to form 1-(4-chlorobenzoyl)piperidine.
Cyclization: The intermediate is then subjected to cyclization with tert-butyl hydrazine and an appropriate aldehyde or ketone to form the dihydropyridazinone ring.
Final adjustments: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential effects on cellular processes.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: Studied for its medicinal applications.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene): Used in organic synthesis.
Uniqueness
6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-20(2,3)17-8-9-18(25)24(22-17)16-10-12-23(13-11-16)19(26)14-4-6-15(21)7-5-14/h4-9,16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDKRPILGJGEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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